molecular formula C6H12ClNO3 B13456237 1,4-Oxazepane-7-carboxylic acid hydrochloride CAS No. 2749686-97-1

1,4-Oxazepane-7-carboxylic acid hydrochloride

Cat. No.: B13456237
CAS No.: 2749686-97-1
M. Wt: 181.62 g/mol
InChI Key: PUDXDDKMPVSDCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Oxazepane-7-carboxylic acid hydrochloride is a heterocyclic compound characterized by a seven-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-oxazepane-7-carboxylic acid hydrochloride typically involves the intramolecular cyclization of suitable precursors. One common method includes the reaction of alkenols, alkynols, or hydroxyketones with Brönsted or Lewis acids to facilitate cyclization . Another approach involves the use of polymer-supported homoserine, which reacts with nitrobenzenesulfonyl chlorides and 2-bromoacetophenones, followed by cleavage using trifluoroacetic acid (TFA) or TFA/triethylsilane (Et3SiH) to yield the desired oxazepane derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1,4-Oxazepane-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1,4-oxazepane-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For instance, its antifungal activity may result from the inhibition of fungal cell wall synthesis, while its anticonvulsant effects could be due to the modulation of neurotransmitter release .

Comparison with Similar Compounds

Uniqueness: 1,4-Oxazepane-7-carboxylic acid hydrochloride is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

2749686-97-1

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

1,4-oxazepane-7-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c8-6(9)5-1-2-7-3-4-10-5;/h5,7H,1-4H2,(H,8,9);1H

InChI Key

PUDXDDKMPVSDCI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCOC1C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.